5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule It features a pyrazole ring substituted with a 4-chlorophenyl group and an oxadiazole ring substituted with a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. For instance, reacting 4-chlorophenylhydrazine with acetylacetone under acidic or basic conditions can yield the desired pyrazole derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For example, reacting 4-ethoxybenzoic acid hydrazide with a suitable nitrile or ester under dehydrating conditions can form the oxadiazole ring.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings. For instance, halogenation, nitration, or sulfonation can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenation with Cl₂ or Br₂ in the presence of a Lewis acid like FeCl₃, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ in H₂SO₄.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions would introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could be useful in studying biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or altering the conformation of a receptor.
Pharmacological Effects: The compound’s structure allows it to fit into binding pockets of target proteins, disrupting normal biological processes. For example, it might inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole: can be compared with other similar compounds:
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of an ethoxy group, which might affect its solubility and reactivity.
5-(4-bromophenyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole: Bromine substitution instead of chlorine, potentially altering its biological activity and chemical reactivity.
5-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring, which could influence its binding properties and stability.
These comparisons highlight the uniqueness of This compound in terms of its specific substitutions and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15ClN4O2/c1-2-25-15-9-5-13(6-10-15)18-21-19(26-24-18)17-11-16(22-23-17)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |
InChI Key |
CFFCBYXEUJRNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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